molecular formula C25H22N4O5 B2942510 3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 476410-34-1

3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2942510
CAS No.: 476410-34-1
M. Wt: 458.474
InChI Key: BJJVWVVNARMKBX-UHFFFAOYSA-N
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Description

3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. A common synthetic route might include:

  • Nitration: Introduction of a nitro group to an aromatic ring.

  • Condensation: Forming the dihydro-2H-pyrrolo[3,4-d]isoxazole core.

  • Substitution: Attaching the dimethylamino and phenyl groups.

These reactions are often carried out under controlled conditions, involving reagents like nitric acid for nitration and various catalysts to facilitate the formation of the desired heterocyclic framework.

Industrial Production Methods

While the specifics can vary, industrial production of this compound likely involves large-scale batch processes that are optimized for yield and purity. The use of automated reactors and precise control over temperature and pressure are critical to ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions:

  • Oxidation: : Introduction of oxygen atoms.

  • Reduction: : Removal of oxygen or addition of hydrogen atoms.

  • Substitution: : Replacement of atoms or groups in the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

  • Oxidation: : Formation of nitro-derivatives.

  • Reduction: : Amino-derivatives.

  • Substitution: : Varied functionalized derivatives depending on the substituent.

Scientific Research Applications

This compound finds applications across multiple scientific domains:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential for use in biochemical assays and studies due to its reactive groups.

  • Medicine: : Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

  • Industry: : Used in the development of advanced materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound would depend on its specific application:

  • Pharmacological Effects: : Interaction with specific enzymes or receptors in biological systems.

  • Chemical Reactions: : Participation in chemical processes as a reactant or catalyst, influencing reaction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)phenyl)-2-phenylisoxazole-4,5-dione

  • 5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

These compounds share structural similarities but differ in functional groups, which can significantly affect their chemical behavior and applications.

Highlighting Uniqueness

The distinct combination of dimethylamino, nitrophenyl, and phenyl groups in the compound contributes to its unique chemical reactivity and potential for diverse applications, setting it apart from other related molecules.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-5-(3-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-26(2)17-13-11-16(12-14-17)22-21-23(34-28(22)18-7-4-3-5-8-18)25(31)27(24(21)30)19-9-6-10-20(15-19)29(32)33/h3-15,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJVWVVNARMKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])ON2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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